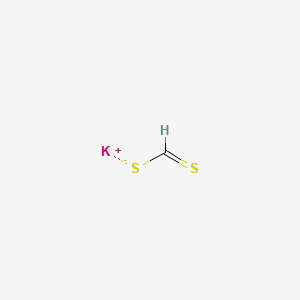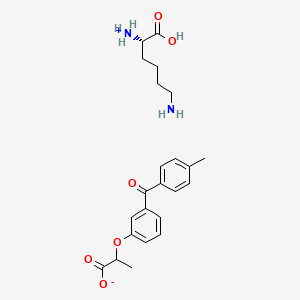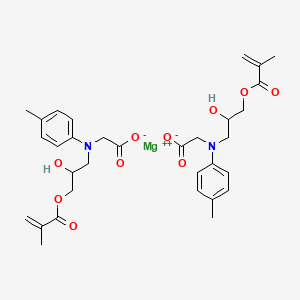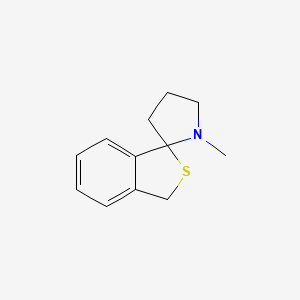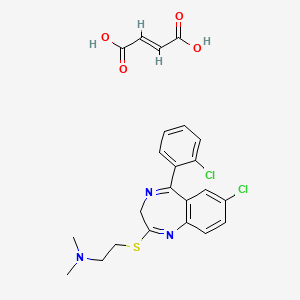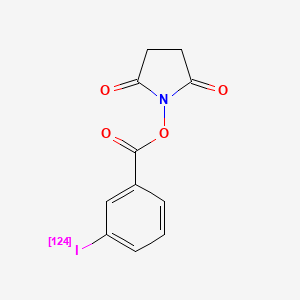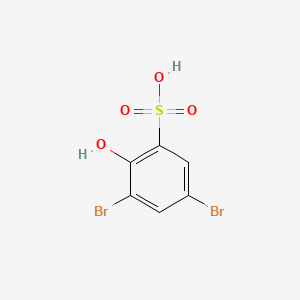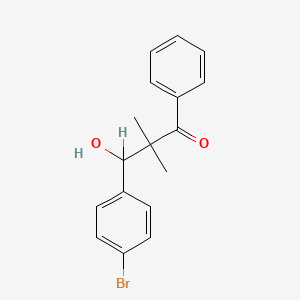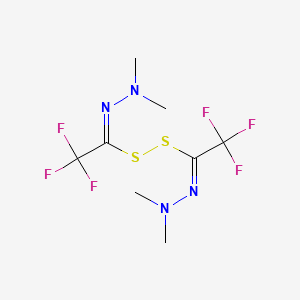![molecular formula C38H28N8O5 B15184735 4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) CAS No. 89447-38-1](/img/structure/B15184735.png)
4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole core, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen). The presence of azo groups and naphthalene rings further enhances its chemical reactivity and potential utility in diverse applications .
准备方法
The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) typically involves multiple steps, including the formation of the oxadiazole ring and subsequent azo coupling reactions. Common synthetic routes include:
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Azo Coupling Reactions:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反应分析
4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
科学研究应用
4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and azo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar compounds to 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) include other oxadiazole derivatives and azo compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. For example:
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis: This compound features a similar oxadiazole core but with different substituents, leading to variations in its chemical and biological properties.
4,4’-(1,3,4-Oxadiazole-2,5-diyl)dipyridinium dibromide: Another oxadiazole derivative with distinct functional groups, used in different applications.
属性
CAS 编号 |
89447-38-1 |
|---|---|
分子式 |
C38H28N8O5 |
分子量 |
676.7 g/mol |
IUPAC 名称 |
3-hydroxy-4-[[4-[5-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H28N8O5/c1-39-35(49)29-19-23-7-3-5-9-27(23)31(33(29)47)43-41-25-15-11-21(12-16-25)37-45-46-38(51-37)22-13-17-26(18-14-22)42-44-32-28-10-6-4-8-24(28)20-30(34(32)48)36(50)40-2/h3-20,47-48H,1-2H3,(H,39,49)(H,40,50) |
InChI 键 |
VYCFMSYJOPRJJB-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
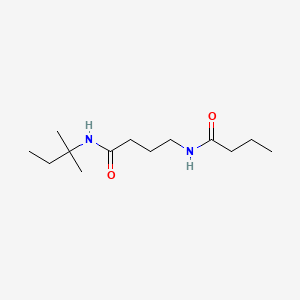
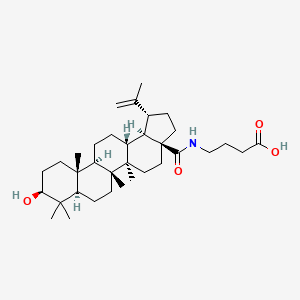

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
